molecular formula C11H26O4Si B3159700 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane CAS No. 864079-63-0

2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane

Cat. No.: B3159700
CAS No.: 864079-63-0
M. Wt: 250.41 g/mol
InChI Key: GODCNMFABWHNNF-UHFFFAOYSA-N
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Description

Evolution and Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. wikipedia.orgsbfchem.com Initial research in the early 20th century by pioneers like Frederick Kipping laid the groundwork for understanding the unique properties of these compounds, leading to the development of silicones. sbfchem.com The commercial production of silicone polymers in the 1940s marked a turning point, with applications spanning aerospace, electronics, and healthcare due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.com

In modern chemical research, organosilicon compounds are recognized for their versatile applications, serving as essential building blocks in organic synthesis and as precursors to advanced materials. sbfchem.com Their unique properties, which stem from the differences in bond length and polarity between carbon-silicon and carbon-carbon bonds, have made them indispensable in various industrial sectors. wikipedia.org The ongoing development of organosilicon chemistry continues to yield novel materials with tailored properties to meet the demands of modern technology. sbfchem.com

Structural Characteristics and Chemical Versatility of Polyether-Based Architectures in Functional Materials

Polyether-based architectures are characterized by the presence of ether linkages (R-O-R') in their backbone. This structure imparts a high degree of flexibility and, depending on the nature of the R groups, can lead to a range of properties from hydrophilicity to hydrophobicity. The incorporation of polyether chains into other polymer systems is a common strategy to modify their properties, enhancing flexibility, improving ion conductivity, and altering solubility.

The chemical versatility of polyethers allows for their use in a wide array of functional materials. For instance, in the realm of adhesives and sealants, silane-terminated polyethers combine the weather resistance of silicones with the strength of polyurethanes. iosrjournals.org These hybrid systems are valued for their low toxicity and excellent adhesion to a variety of substrates. iosrjournals.orgscirp.org The ability to tailor the polyether backbone allows for fine-tuning of properties such as viscosity, curing time, and mechanical strength to suit specific applications. iosrjournals.org

Historical Development and Current Research Trajectories of 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane

The development of this compound is situated within the broader advancement of organosilicon-based electrolytes for lithium-ion batteries. confex.com The quest for safer and more stable battery technologies has driven research away from conventional flammable organic carbonate-based electrolytes. confex.comtransparencymarketresearch.com Organosilicon electrolytes emerged as a promising alternative due to their non-flammable nature, lower vapor pressure, and higher flash points. transparencymarketresearch.com

This compound, also known by its designation ANL-1S1M3, represents a specific advancement in this field. strem.comguidechem.com Its structure, which combines a silane (B1218182) with a polyethylene (B3416737) glycol oligomer, is designed to enhance the thermal and electrochemical stability of lithium-ion batteries. confex.comguidechem.com

Current research on this compound is heavily focused on its application as an electrolyte solvent. strem.comguidechem.com Studies have shown that it improves the long-term stability of batteries and is less flammable than traditional alkoxysilane counterparts. guidechem.com Research indicates that electrolytes containing ANL-1S1M3 demonstrate good cycling performance in lithium-ion batteries, with minimal capacity loss over numerous cycles. guidechem.com The primary research trajectory for this compound is therefore centered on optimizing its performance in high-energy lithium-ion batteries for applications in defense and electric vehicles. transparencymarketresearch.com

Detailed Research Findings

The unique molecular structure of this compound, which integrates a dimethylsilane (B7800572) group with a tetraethylene glycol methyl ether chain, imparts a desirable combination of properties for electrolyte applications. This includes a low viscosity and a wide electrochemical stability window.

Physicochemical and Electrochemical Properties

Below is a table summarizing some of the key properties of this compound (ANL-1S1M3).

PropertyValue
CAS Number 864079-63-0
Molecular Formula C₁₁H₂₆O₄Si
Formula Weight 250.41 g/mol
Boiling Point 245°C
Glass Transition Temperature -110°C
Viscosity (at 25°C) 2.0 cP
Conductivity (0.8M LiBOB electrolyte at 25°C) 1.29 x 10⁻³ S cm⁻¹

These properties highlight the compound's suitability as an electrolyte solvent. Its low viscosity facilitates ion transport, while the high boiling point and low glass transition temperature contribute to a wide operating temperature range and enhanced safety. guidechem.com

Performance in Lithium-Ion Batteries

Research has demonstrated the practical benefits of using this compound in lithium-ion battery electrolytes. A key finding is its ability to maintain battery performance over extended use.

Performance MetricResult
Cell Cycling Performance ~9% capacity loss over 200 cycles
Cycling Conditions Charge and discharge rate of C/5, cycled between 3.0 and 4.2 V at room temperature

This level of stability is a significant improvement over many conventional electrolyte systems and underscores the potential of this organosilicon polyether in developing more durable and reliable energy storage devices. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O4Si/c1-12-5-6-13-7-8-14-9-10-15-11-16(2,3)4/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCNMFABWHNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232032
Record name 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864079-63-0
Record name 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864079-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Engineering for 2,2 Dimethyl 4,7,10,13 Tetraoxa 2 Silatetradecane

Elucidation of Established Synthetic Pathways and Reaction Mechanisms

The primary and most established synthetic route to 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane is through a platinum-catalyzed hydrosilylation reaction. This versatile and widely utilized reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, typically a double bond.

For the synthesis of this specific molecule, the reaction involves two key precursors:

A dimethylsilyl source: This is typically a compound containing a dimethylsilane (B7800572) moiety (H-Si(CH3)2-).

An allyl-terminated polyether: Specifically, tri(ethylene glycol) allyl methyl ether provides the tetraoxa backbone and the terminal vinyl group for the hydrosilylation to occur.

CH₃-(O-CH₂-CH₂)₃-O-CH₂-CH=CH₂ + H-Si(CH₃)₂-R → CH₃-(O-CH₂-CH₂)₃-O-(CH₂)₃-Si(CH₃)₂-R

(Where R can be H, another organic group, or in many cases, the reaction is with a siloxane)

The most commonly employed catalysts for this transformation are platinum-based complexes, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most prominent due to their high activity and selectivity. nih.gov

The reaction mechanism for platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism or a modified version thereof. The key steps of the classical Chalk-Harrod mechanism are: mdpi.com

Oxidative Addition: The hydrosilane reacts with the platinum(0) catalyst to form a platinum(II) hydride complex.

Olefin Coordination: The alkene (in this case, the allyl ether) coordinates to the platinum center.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction (i.e., whether the silicon atom attaches to the terminal or internal carbon of the double bond).

Reductive Elimination: The final product, this compound, is eliminated from the platinum complex, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Side reactions can occur, including isomerization of the allyl ether, which can lead to the formation of undesired byproducts. The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing these side reactions.

Exploration of Novel Synthetic Approaches and Catalyst Systems for Enhanced Efficiency

While platinum catalysts are highly effective, their high cost and potential for product contamination have driven research into alternative synthetic methods and catalyst systems.

Alternative Catalyst Systems:

Earth-Abundant Metal Catalysts: There is a growing interest in developing hydrosilylation catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. princeton.edu These systems aim to provide a more sustainable and economical alternative to platinum. While promising, they often require specific ligand designs to achieve comparable activity and selectivity to their platinum counterparts.

Heterogeneous Catalysts: To simplify catalyst removal and recycling, researchers are exploring heterogeneous catalysts where the active metal species are immobilized on a solid support. researchgate.net Supports can include silica (B1680970), alumina, or polymers. qualitas1998.net Single-atom catalysts, where individual metal atoms are dispersed on a support, represent a frontier in this area, offering the potential for maximum atom efficiency and unique reactivity. nih.gov

Novel Synthetic Methodologies:

Electrosynthesis: Electrochemical methods are being investigated as a novel approach to synthesize organosilicon compounds. rsc.orgrsc.org Electrosynthesis can offer a way to drive reactions under mild conditions and potentially avoid the use of traditional catalysts. The electrochemical approach could involve the reductive activation of a silicon source in the presence of the allyl ether.

The following table summarizes a comparison of different catalyst systems for hydrosilylation:

Catalyst TypeAdvantagesDisadvantages
Homogeneous Platinum Catalysts (e.g., Karstedt's, Speier's) High activity and selectivity, well-established. nih.govHigh cost, potential for product contamination, difficult to remove.
Homogeneous Earth-Abundant Metal Catalysts (e.g., Fe, Co, Ni) Lower cost, more sustainable. princeton.eduOften lower activity/selectivity than platinum, may require complex ligands.
Heterogeneous Catalysts (e.g., Pt on Carbon, Single-Atom Catalysts) Easy separation and recycling, reduced product contamination. researchgate.netnih.govCan have lower activity than homogeneous counterparts, potential for metal leaching.
Electrochemical Synthesis Avoids traditional catalysts, potentially milder conditions. rsc.orgrsc.orgCan require specialized equipment, may have lower throughput.

Advanced Process Development and Scalability Considerations for Organosilicon Electrolyte Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process design, optimization, and scalability to ensure safety, cost-effectiveness, and product quality.

The design of a manufacturing process for this compound would typically revolve around a batch or continuous reactor system. Key parameters that require optimization include:

Reactant Stoichiometry: The molar ratio of the dimethylsilyl source to the allyl ether is a critical parameter to control for maximizing product yield and minimizing unreacted starting materials.

Catalyst Loading: The concentration of the platinum catalyst needs to be optimized to achieve a high reaction rate while minimizing cost and potential contamination. heraeus-precious-metals.com

Temperature and Pressure: Hydrosilylation reactions are often exothermic, and effective temperature control is crucial for preventing runaway reactions and minimizing side product formation. catsci.com

Solvent Selection: While the reaction can sometimes be run neat, the choice of an appropriate solvent can influence reaction kinetics, solubility of reactants and catalyst, and aid in heat management. researchgate.net

Mixing: Efficient mixing is essential to ensure good contact between the reactants and the catalyst, particularly in heterogeneous systems.

Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control over the process and ensuring consistent product quality.

For high-volume production, continuous flow synthesis offers several advantages over traditional batch processing. ucl.ac.uk In a continuous flow setup, reactants are continuously fed into a reactor, and the product is continuously removed. This approach can lead to:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or flow reactors allows for more efficient heat removal, enhancing safety. rsc.org

Enhanced Process Control: Precise control over residence time, temperature, and pressure can lead to higher yields and selectivities.

Facilitated Scale-up: Scaling up a continuous process often involves running the process for longer or using multiple reactors in parallel, which can be more straightforward than scaling up a batch reactor. catsci.com

Integration with Downstream Processing: Continuous flow systems can be more easily integrated with subsequent purification steps.

The application of continuous flow technology to hydrosilylation reactions has been demonstrated and shows significant potential for the efficient and safe production of organosilicon compounds like this compound. researchgate.net

Achieving high purity and maximizing the yield are paramount in the industrial synthesis of specialty chemicals for applications like battery electrolytes. Key strategies include:

Raw Material Purity: The purity of the starting materials, the dimethylsilyl source and the allyl ether, is critical as impurities can poison the catalyst or lead to the formation of byproducts.

Catalyst Selection and Handling: The choice of catalyst and its handling are crucial. For instance, Pt(0) catalysts are generally more active than Pt(II) or Pt(IV) species. heraeus-precious-metals.com Inhibitors may be used to control the reaction rate and prevent premature curing in some applications. researchgate.net

Byproduct Minimization: Careful control of reaction conditions, as discussed in section 2.3.1, is essential to minimize side reactions such as isomerization of the allyl ether.

Purification Techniques: Post-synthesis purification is often necessary to achieve the high purity required for electrolyte applications. Common techniques include:

Distillation: To remove lower boiling point impurities and unreacted starting materials.

Filtration: Especially important for removing heterogeneous catalysts or any solid byproducts.

Adsorbent Treatment: Using materials like activated carbon or silica gel to remove trace amounts of catalyst residues and other impurities.

Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) are essential for quality control and ensuring the final product meets the required purity specifications. rsc.orgacs.orgsepscience.com

The following table outlines some common analytical techniques for purity assessment:

Analytical TechniqueInformation ProvidedApplication in Quality Control
Gas Chromatography (GC) Separation and quantification of volatile components.Determination of product purity, detection of unreacted starting materials and volatile byproducts. acs.org
Nuclear Magnetic Resonance (NMR) Structural elucidation and quantification of different species.Confirmation of product structure, identification of isomers and byproducts. wisc.edu
Thermogravimetric Analysis (TGA) Thermal stability and composition.Assessment of thermal decomposition profile and detection of non-volatile impurities. rsc.orgrsc.org
Inductively Coupled Plasma (ICP) Elemental analysis.Quantification of residual platinum catalyst.

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethyl 4,7,10,13 Tetraoxa 2 Silatetradecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a chemical compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would be utilized to identify the number of chemically distinct protons, their relative ratios, and their neighboring environments through chemical shifts and spin-spin coupling patterns. A detailed analysis would involve the assignment of each signal to the specific protons in the 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane molecule.

A prospective data table for the ¹H NMR analysis is presented below. The values are placeholders and would be populated with experimental data.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableSi-(CH₃)₂
Data not availableData not availableData not availableSi-O-CH₂
Data not availableData not availableData not availableO-CH₂-CH₂-O
Data not availableData not availableData not availableO-CH₂-CH₂-O
Data not availableData not availableData not availableO-CH₂-CH₃
Data not availableData not availableData not availableO-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete mapping of the carbon skeleton.

A hypothetical data table for the ¹³C NMR analysis is shown below. The chemical shift values are illustrative and await experimental determination.

Chemical Shift (δ, ppm)Assignment
Data not availableSi-(CH₃)₂
Data not availableSi-O-CH₂
Data not availableO-CH₂-CH₂-O
Data not availableO-CH₂-CH₂-O
Data not availableO-CH₂-CH₃
Data not availableO-CH₂-CH₃

Advanced Multi-Nuclear NMR Techniques for Molecular Dynamics and Interactions

Advanced NMR techniques, such as ²⁹Si NMR, would offer direct insight into the silicon environment. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different parts of the molecule, shedding light on its conformational preferences and molecular dynamics. Regrettably, no studies employing these advanced techniques for this compound have been identified.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of this compound and identifying any potential impurities. The retention time from the GC would indicate the compound's volatility and interaction with the stationary phase, while the mass spectrum would confirm its identity. A detailed fragmentation analysis would reveal characteristic cleavage patterns of the molecule, aiding in its structural confirmation. Specific fragmentation data for this compound is not currently available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₁H₂₆O₄Si), HRMS would be expected to confirm its theoretical exact mass.

An anticipated data table for HRMS analysis is provided below, which would be completed with experimental findings.

Theoretical Mass [M+H]⁺Measured Mass [M+H]⁺Mass Error (ppm)Elemental Composition
251.1677Data not availableData not availableC₁₁H₂₇O₄Si

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational aspects of this compound. These methods probe the vibrational modes of the molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that is characteristic of its molecular structure. The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its various functional groups.

The key functional groups present in the molecule are the Si-O-C (siloxane ether), C-O-C (ether), Si-CH₃ (dimethylsilyl), and C-H (alkyl) moieties. The Si-O-Si bond, if present as an impurity or degradation product, would also have a characteristic absorption. Based on established correlation tables for organosilicon compounds, the predicted FT-IR absorption bands for this compound are summarized in the table below. The Si-CH₃ group can be identified by a strong, symmetrical CH₃ deformation band around 1258 cm⁻¹ in combination with one or more strong bands in the range of 865-750 cm⁻¹. researchgate.net The Si-O-Si backbone is characterized by its asymmetric stretching, which becomes broader and more complex as the siloxane chains become longer. researchgate.net

Table 1: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity
2960-2850 C-H stretching -CH₃, -CH₂- Strong
1470-1450 C-H bending -CH₂- Medium
1380-1370 C-H bending -CH₃ Medium
1260-1255 CH₃ symmetric bending Si-CH₃ Strong
1100-1000 Si-O-C and C-O-C stretching Siloxane and Ether Very Strong, Broad

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint.

The symmetric vibrations of the Si-O-C and C-O-C backbones are expected to be prominent in the Raman spectrum. The Si-CH₃ symmetric stretching and deformation modes would also produce characteristic Raman signals. The C-H stretching and bending vibrations will be present as well. While specific, experimentally-derived Raman data for this compound is not widely available, the expected Raman shifts can be predicted based on the functional groups present.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode Functional Group Intensity
2960-2850 C-H stretching -CH₃, -CH₂- Strong
1470-1450 C-H bending -CH₂- Medium
1380-1370 C-H bending -CH₃ Medium
1100-1000 Symmetric Si-O-C and C-O-C stretching Siloxane and Ether Medium
840-790 Si-C symmetric stretching Si-CH₃ Strong

Electronic Absorption Spectroscopy for Electronic Structure and Purity Profiling

Electronic absorption spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For this compound, which is a saturated compound lacking chromophores (i.e., unsaturated groups like C=C, C=O, or aromatic rings), significant absorption in the standard UV-Vis range (200-800 nm) is not anticipated. The electronic transitions for sigma (σ) bonds, such as C-C, C-H, C-O, and Si-O, occur at very high energies, corresponding to wavelengths in the far-UV region (below 200 nm).

The primary utility of UV-Vis spectroscopy for this compound would be in purity profiling. The presence of impurities containing chromophoric groups would result in observable absorption bands in the UV-Vis spectrum, indicating that the sample is not pure. The absence of any significant absorption in the 200-800 nm range would be an indicator of high purity with respect to UV-active contaminants.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods.

Given the volatility of many siloxane compounds, Gas Chromatography (GC) is a particularly suitable technique. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from a mixture and its unambiguous identification based on its mass spectrum. The choice of the GC column (in terms of polarity and stationary phase) would be critical for achieving good separation. For quantitative analysis, a flame ionization detector (FID) could be employed due to its excellent response to organic compounds. eurofinsus.com

High-performance liquid chromatography (HPLC) can also be utilized, particularly for less volatile or thermally labile related compounds. A normal-phase or reversed-phase HPLC method could be developed. In the absence of a chromophore, a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be necessary for detection.

The selection of the specific chromatographic conditions, including the column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector, would require method development to optimize the separation and quantification of this compound.

Electrochemical Performance and Interfacial Mechanisms of 2,2 Dimethyl 4,7,10,13 Tetraoxa 2 Silatetradecane in Energy Storage Devices

Influence on Lithium-Ion Battery Performance and System Stability

Enhancement of Thermal Stability within Battery Operating Conditions

One of the significant advantages of 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane is its contribution to the enhanced thermal stability of the electrolyte. With a high boiling point of 245°C, this compound is inherently more stable at elevated temperatures compared to standard carbonate solvents. acs.org For instance, ethylene (B1197577) carbonate (EC), a common component in conventional electrolytes, begins to show evidence of thermal decomposition at temperatures as low as 190°C, a process that can be catalyzed and accelerated in the presence of the lithium salt LiPF6. osti.govelsevierpure.com The higher thermal stability of the siloxane-based solvent helps to maintain the safe operation of batteries, especially under demanding conditions. acs.org

Compound/ElectrolyteOnset of Thermal Decomposition
This compound> 245°C (Boiling Point)
Ethylene Carbonate (EC)~190°C
Ethylene Carbonate (EC) with LiPF6Decomposition accelerated at elevated temperatures

Contribution to Electrochemical Stability Window and Cycle Life

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that dictates the operational voltage range of a battery. A wider ESW allows for the use of higher voltage cathode materials, leading to higher energy densities. Electrolytes based on polysiloxanes grafted with oligo(ethylene oxide) chains have been shown to exhibit electrochemical stability up to 4.5 V. uri.edu This is comparable to or potentially wider than standard carbonate-based electrolytes, which are typically stable up to approximately 4.3-4.5 V. researchgate.netnih.gov The enhanced electrochemical stability of this compound contributes to a longer cycle life by minimizing electrolyte decomposition at the electrode surfaces during charging and discharging. acs.org

Electrolyte TypeAnodic Stability Limit (vs. Li/Li+)
Polysiloxane-g-oligo(ethylene oxide) basedup to 4.5 V
Standard Carbonate (e.g., EC/DMC with LiPF6)~4.3 - 4.5 V

Analysis of Long-Term Cycling Performance and Capacity Retention

The stability of the electrolyte is directly correlated with the long-term cycling performance and capacity retention of a lithium-ion battery. Cell tests utilizing an electrolyte with this compound have demonstrated excellent cycling stability. acs.org Specifically, in a lithium-ion battery cycled at a charge and discharge rate of C/5 between 3.0 and 4.2 V at room temperature, only a 9% capacity loss was observed over 200 cycles. acs.org This indicates that the use of this organosilicon solvent can significantly enhance the longevity of the battery by mitigating the degradation mechanisms that typically lead to capacity fade.

Electrolyte SolventCharge/Discharge RateNumber of CyclesCapacity Loss
This compoundC/52009%

Ion Transport Phenomena and Conductivity Enhancement within this compound-Based Electrolytes

The efficiency of a lithium-ion battery is heavily dependent on the facile transport of lithium ions between the anode and cathode through the electrolyte. The unique molecular structure of this compound plays a crucial role in facilitating this process.

Mechanisms of Lithium-Ion Conduction and Mobility

The presence of the polyethylene (B3416737) glycol oligomer (tetraoxa) chain in this compound is key to its ion-conducting properties. The oxygen atoms in the ether linkages of the tetraoxa chain can coordinate with lithium ions, creating a pathway for their movement. acs.org This mechanism is analogous to the ion transport observed in polyether-based electrolytes, where lithium ions "hop" between adjacent coordination sites along the polymer chains. nih.gov The flexible nature of the siloxane backbone contributes to the segmental motion of the oligoether chains, which further facilitates this hopping mechanism and enhances lithium-ion mobility. acs.org This efficient ion transport is reflected in the measured ionic conductivity. For example, a 0.8M solution of lithium bis(oxalato)borate (LiBOB) in this compound exhibits a conductivity of 1.29 x 10⁻³ S cm⁻¹ at 25°C. acs.org The low viscosity of this compound, measured at 2.0 cP at 25°C, also contributes to higher ionic mobility compared to more viscous polymer electrolytes. acs.org

PropertyValue
Ionic Conductivity (0.8M LiBOB)1.29 x 10⁻³ S cm⁻¹ at 25°C
Viscosity2.0 cP at 25°C

Ionic Diffusion Coefficients and Transport Numbers

The efficient transport of lithium ions within the electrolyte is paramount for optimal battery performance. This is characterized by the ionic diffusion coefficient, which quantifies the rate of ion movement, and the lithium-ion transport number (tLi+), representing the fraction of the total ionic current carried by the lithium cations.

The ionic conductivity of an electrolyte is a related and crucial parameter. For a 0.8M solution of Lithium bis(oxalato)borate (LiBOB) in this compound, the ionic conductivity has been reported to be 1.29 x 10⁻³ S/cm at 25°C. rsc.org A technical data sheet for the compound, also known as ANL-1S1M3, reports an ionic conductivity of 1.86 x 10⁻³ S/cm at 25°C when formulated with 1.2 M LiPF6. researchgate.net Generally, organosilicon electrolytes exhibit ionic conductivities that are comparable to their organic carbonate counterparts. osti.gov

It is important to note that a high ionic conductivity does not necessarily translate to a high lithium-ion transport number. In many liquid electrolytes, the mobility of the anion is significant, leading to a tLi+ of less than 0.5. For electrolytes intended for high-rate applications, a high tLi+ is desirable to minimize concentration polarization effects. Further research is required to experimentally determine the ionic diffusion coefficients and the lithium-ion transport number for this compound to fully assess its potential for high-performance lithium-ion batteries.

Table 1: Reported Physicochemical and Electrochemical Properties of this compound (ANL-1S1M3)

PropertyValueLithium SaltSource
Viscosity (cP @ 25°C) 2.0- rsc.org
Viscosity (cP @ 25°C) 2.75- researchgate.net
Ionic Conductivity (S/cm @ 25°C) 1.29 x 10⁻³0.8M LiBOB rsc.org
Ionic Conductivity (S/cm @ 25°C) 1.86 x 10⁻³1.2M LiPF6 researchgate.net
Oxidative Stability (V) 4.6- researchgate.net

Interfacial Chemistry and Solid Electrolyte Interphase (SEI) Formation on Electrode Surfaces

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is critical for the long-term cycling stability of lithium-ion batteries. The composition and morphology of this layer are heavily influenced by the electrolyte formulation.

Silicon is a highly attractive anode material due to its exceptionally high theoretical capacity. However, it suffers from large volume changes during lithiation and delithiation, which can lead to the fracture of the SEI layer and continuous electrolyte consumption. sciopen.com The use of organosilicon electrolytes, such as this compound, is a potential strategy to mitigate these issues.

Specific studies detailing the SEI layer characteristics and morphology formed from this compound on silicon anodes are not extensively available. However, research on organosilicon additives has shown that they can contribute to the formation of a more stable and uniform SEI on silicon-based anodes. This is often attributed to the ability of the silane (B1218182) compounds to be preferentially reduced on the anode surface, forming a protective layer that can better accommodate the volume expansion of silicon.

General studies on SEI formation on silicon anodes have identified common components such as lithium carbonate (Li₂CO₃), lithium alkyl carbonates, and lithium fluoride (B91410) (LiF) when using conventional carbonate electrolytes with LiPF₆ salt. researchgate.net It is plausible that an electrolyte based on this compound would also lead to the formation of these inorganic species, alongside organic decomposition products derived from the solvent molecule. The presence of the siloxane group might also lead to the incorporation of silicon-containing species in the SEI, potentially enhancing its mechanical properties. Detailed surface analysis using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) would be necessary to elucidate the precise composition and morphology of the SEI formed with this specific electrolyte.

The stability of the interfaces between the electrolyte and both the anode and cathode is crucial for achieving a long cycle life and high Coulombic efficiency. Organosilicon electrolytes are generally reported to offer improved thermal and electrochemical stability compared to their carbonate-based counterparts. osti.gov

For this compound, an oxidative stability of up to 4.6 V has been reported, suggesting good compatibility with high-voltage cathode materials. researchgate.net This enhanced stability can be attributed to the robust Si-O-C and Si-C bonds within the molecule.

At the anode interface, the formation of a stable SEI, as discussed in the previous section, is the primary factor governing interfacial stability. A well-formed SEI prevents continuous electrolyte decomposition and minimizes the growth of a thick, resistive layer on the anode surface. For silicon anodes, a flexible and resilient SEI is particularly important to withstand the large volume changes. While direct evidence for this compound is limited, the general properties of organosilicon electrolytes suggest the potential for improved anode-electrolyte interfacial stability.

On the cathode side, the higher oxidative stability of organosilicon electrolytes can reduce the extent of electrolyte oxidation at high potentials, which is a common degradation mechanism with conventional carbonate electrolytes, especially with high-nickel cathodes. This can lead to reduced gas generation and better capacity retention over cycling.

Comparative Electrochemical Analysis with Conventional Organic Carbonate Solvents and Related Organosilicon Analogues

A key aspect of evaluating a novel electrolyte solvent is to compare its performance against established systems. Conventional organic carbonate solvents such as ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) are widely used in commercial lithium-ion batteries.

In terms of electrochemical performance, a cell utilizing an electrolyte based on this compound with a LiBOB salt demonstrated good cycling stability, with only a 9% capacity loss over 200 cycles when cycled between 3.0 and 4.2 V at a C/5 rate. rsc.org

When compared to other organosilicon analogues, the properties of this compound are influenced by the length of the oligoether chain and the nature of the silicon substituents. Longer ether chains can improve the solvation of lithium ions but may also increase the viscosity of the electrolyte, potentially impacting ionic conductivity. The dimethyl-substituted silicon in this compound is a common feature in many organosilicon electrolytes.

Table 2: Comparison of Selected Properties of this compound with a Conventional Carbonate Solvent

PropertyThis compoundDimethyl Carbonate (DMC)
Boiling Point (°C) 245 rsc.org90
Viscosity (cP @ 25°C) 2.0 - 2.75 rsc.orgresearchgate.net~0.6
Ionic Conductivity (S/cm @ 25°C) 1.29 - 1.86 x 10⁻³ (with Li salt) rsc.orgresearchgate.net~1 x 10⁻² (with 1M LiPF₆ in EC/DMC)
Oxidative Stability (V) 4.6 researchgate.net~4.5

While the ionic conductivity of the this compound-based electrolyte is slightly lower than that of highly conductive carbonate mixtures, its enhanced safety profile and good cycling stability make it a compelling candidate for further investigation and optimization for use in next-generation lithium-ion batteries.

Computational and Theoretical Investigations of 2,2 Dimethyl 4,7,10,13 Tetraoxa 2 Silatetradecane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No available studies were found that performed quantum chemical calculations on 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane.

Density Functional Theory (DFT) Studies on Frontier Molecular Orbitals and Energy Levels

There are no published Density Functional Theory (DFT) studies that analyze the frontier molecular orbitals (HOMO/LUMO) and energy levels of this compound. Such studies would be necessary to understand its electronic properties and reactivity.

Ab Initio Methods for Conformational Analysis and Energetics

A search for research employing ab initio methods to investigate the conformational landscape and energetics of this compound yielded no results. This information is crucial for understanding the molecule's three-dimensional structure and stability.

Molecular Dynamics Simulations for Solvent-Ion Coordination and Transport Properties

No literature is available on molecular dynamics (MD) simulations of this compound. MD simulations are essential for studying its behavior in solution, particularly its coordination with ions and its transport properties, which are critical for applications such as in electrolytes.

Theoretical Prediction of Spectroscopic Signatures and Vibrational Modes

There are no theoretical studies that predict the spectroscopic signatures (e.g., NMR, IR, Raman spectra) or vibrational modes of this compound. These predictions are vital for interpreting experimental spectroscopic data and confirming the compound's structure.

Mechanistic Studies on Degradation Pathways and Chemical Stability under Operating Conditions

No computational or theoretical studies on the degradation mechanisms or chemical stability of this compound under specific operating conditions have been published. This research is fundamental for assessing its viability and lifetime in practical applications.

Structure Activity Relationships and Rational Design of Analogues for Enhanced Performance

Systematic Analysis of Structural Modulations within Organosilicon Polyether Series

Organosilicon compounds represent a promising class of electrolyte solvents due to their unique properties, including high thermal stability, high flash points, low vapor pressure, and relatively low viscosities. berkeley.edu The core structure, which merges a silane (B1218182) with a lithium-coordinating polyether functionality, is central to these advantageous characteristics. berkeley.edu

One critical structural aspect is the bond to the silicon atom. Early "Gen-1" organosilicon electrolytes often feature a Si-O bond, which is known for its excellent thermal stability, similar to that found in silicone polymers. berkeley.edu However, this bond can be susceptible to attack by species like HF and PF5 that can be present in lithium-ion battery electrolytes. berkeley.edu To address this, "Gen-2" and "Gen-3" compounds have been developed that incorporate a more stable Si-C bond, which is less polar and less prone to such chemical attacks, leading to significantly improved thermal, chemical, and electrochemical stability. berkeley.eduresearchgate.net

The substituents on the silicon atom also play a crucial role. For instance, the introduction of fluorine to create fluoro-organosilanes can enhance electrochemical stability due to the strength of the Si-F bond. berkeley.edu These systematic variations allow for the fine-tuning of the electrolyte's properties to meet the demands of high-energy battery chemistries. researchgate.net

Principles of Rational Design for Optimizing Electrolyte Solvent Properties

The rational design of organosilicon polyether electrolytes is guided by several key principles aimed at optimizing their performance as solvents for lithium-ion batteries and other electrochemical devices. These principles focus on enhancing safety, stability, and ionic conductivity.

A primary driver for the development of organosilicon electrolytes is the desire for non-flammable alternatives to conventional carbonate-based electrolytes. researchgate.netnih.govwhiterose.ac.uk The inherent properties of organosilicon compounds, such as higher flash points and lower volatility, contribute significantly to improved battery safety. nih.gov The design strategy often involves incorporating flame-retardant properties directly into the solvent molecule.

The electrochemical stability window is another critical parameter. An ideal electrolyte should be stable over a wide potential range to be compatible with high-voltage cathode materials. The molecular structure of the organosilicon polyether directly influences this window. For example, the presence of electron-withdrawing groups can enhance oxidative stability. sigmaaldrich.com Computational methods, such as density functional theory (DFT), are increasingly used to predict the electrochemical windows of new electrolyte candidates, guiding synthetic efforts towards more stable molecules. sigmaaldrich.com

Ionic conductivity is a key performance metric for any electrolyte. In organosilicon polyethers, the polyether chains are responsible for solvating lithium ions and facilitating their transport. The design principles for enhancing ionic conductivity focus on:

Optimizing Polyether Chain Length: Longer polyether chains can provide more coordination sites for lithium ions, but may also increase viscosity, which can hinder ion mobility. A balance must be struck to achieve optimal conductivity.

Controlling Molecular Flexibility: The flexibility of the polymer backbone, influenced by the siloxane linkage, affects the segmental motion which is crucial for ion transport. ciac.jl.cn

Minimizing Ion Pairing: The dielectric constant of the solvent, influenced by its molecular structure, affects the degree of lithium salt dissociation. Higher dissociation leads to a greater concentration of charge carriers and thus higher conductivity.

Furthermore, the design of the solid-electrolyte interphase (SEI) is a critical aspect. The composition of the organosilicon electrolyte can be tailored to promote the formation of a stable and robust SEI on the electrode surface, which is essential for long-term cycling stability. researchgate.net

Synthesis and Electrochemical Evaluation of Related Organosilicon Tetraoxa Compounds

The synthesis of organosilicon polyethers is often achieved through hydrosilylation, a versatile reaction that involves the addition of a Si-H bond across a carbon-carbon double bond. berkeley.edunih.gov This method allows for the modular assembly of different components to create a library of compounds for electrochemical evaluation.

Modifying the alkyl chains attached to the silicon atom in 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane can significantly impact its properties. For instance, replacing the methyl groups with longer or fluorinated alkyl chains can alter the solvent's viscosity, thermal stability, and electrochemical stability window.

Studies on similar polyether electrolytes have shown that the length of alkyl side chains can have a profound effect on lithium-ion conductivity. ciac.jl.cngoogle.com There is often an optimal balance to be found. Longer alkyl chains can increase the segmental mobility of the polymer chains due to an internal plasticizing effect, which can enhance ionic conductivity. ciac.jl.cngoogle.com However, longer, non-polar alkyl chains can also decrease the salt's dissociability, which would negatively impact conductivity. ciac.jl.cngoogle.com Additionally, bulky alkyl groups can create steric hindrance that suppresses the interaction between the ether oxygen and lithium ions, which can decrease the glass transition temperature and the activation energy for lithium-ion transfer. ciac.jl.cngoogle.com

The introduction of fluorine into the alkyl chains is a common strategy to improve the electrochemical stability and safety of electrolytes. Fluorinated groups can make the molecule more resistant to oxidation, thus widening the electrochemical stability window.

Varying the length of the polyether chain and the nature of the silicon substitution provides another avenue for tuning the properties of organosilicon electrolytes.

6,6-dimethyl-2,5,7,10-tetraoxa-6-silaundecane (also known as bis(2-methoxyethoxy)dimethylsilane) represents a variation in the connectivity of the polyether chains to the silicon atom. In this case, the silicon atom is bonded to the oxygen of the polyether chains. This Si-O linkage is characteristic of "Gen-1" organosilicon electrolytes and is known for its high thermal stability. berkeley.edu

The electrochemical properties of these analogues are compared in the table below, based on available data and expected trends from structure-activity relationships.

Compound NameStructureKey Structural FeaturesReported/Expected Properties
This compoundCH₃-Si(CH₃)₂-O-(CH₂CH₂O)₃-CH₃Longer polyether chain, Si-C bond to the first oxygen.Viscosity: 2.0 cP at 25°C; Conductivity of 0.8M LiBOB electrolyte: 1.29 x 10⁻³ S cm⁻¹ at 25°C; Boiling Point: 245°C; Glass Transition Temperature: -110°C. Good cycling performance with only 9% capacity loss over 200 cycles. researchgate.net
2,2-dimethyl-3,6,9,12-tetraoxa-2-silatridecaneCH₃-O-(CH₂CH₂O)₃-Si(CH₃)₃Shorter effective polyether chain for Si interaction. Trimethylsilyl end-group.Boiling Point: 240°C; Density: 0.927 g/cm³. Expected to have slightly lower viscosity than its longer-chain analogue, but potentially lower ionic conductivity due to fewer coordinating ether oxygens in close proximity to the silane.
6,6-dimethyl-2,5,7,10-tetraoxa-6-silaundecane(CH₃OCH₂CH₂O)₂Si(CH₃)₂Si-O-C linkages to the polyether chains.High thermal stability is expected due to the Si-O bonds. May be more susceptible to hydrolysis or attack by HF compared to Si-C bonded analogues. berkeley.edu Electrochemical performance would depend on its ability to form a stable SEI.

Future Directions and Broader Research Implications of 2,2 Dimethyl 4,7,10,13 Tetraoxa 2 Silatetradecane

Integration and Performance Assessment in Next-Generation Battery Technologies (e.g., solid-state, Li-S)

The unique combination of a flexible siloxane backbone and ion-coordinating ether groups in 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane makes it a compound of interest for next-generation battery systems beyond conventional lithium-ion technology.

In the domain of solid-state batteries , this compound could be explored as a plasticizer or an interfacial modifier for solid polymer electrolytes (SPEs) or composite electrolytes. Its low glass transition temperature, a characteristic of similar organosilicon electrolytes, could enhance the segmental motion of polymer chains, thereby improving the ionic conductivity of the solid electrolyte at ambient temperatures. researchgate.net Furthermore, its liquid nature could facilitate better interfacial contact between the solid electrolyte and the electrodes, mitigating the high interfacial resistance that often plagues all-solid-state batteries.

For Lithium-Sulfur (Li-S) batteries , the polysulfide shuttle effect remains a major challenge. The ether linkages in this compound could solvate lithium polysulfides, similar to conventional ether-based electrolytes. However, the bulky dimethylsilane (B7800572) group might influence the solubility and diffusion of polysulfide species. Future research could focus on quantifying the polysulfide solubility in this solvent and assessing its ability to form a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for suppressing dendrite formation and improving cycle life.

Exploration of Potential Applications in Other Electrochemical Devices Beyond Lithium-Ion Batteries

The favorable properties of organosilicon electrolytes, such as high thermal stability and low flammability, suggest that this compound could be a candidate for other electrochemical devices where safety and stability are paramount. researchgate.net

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries due to the abundance of sodium. The larger ionic radius of sodium ions requires electrolytes with suitable solvation and transport properties. The flexible ether chains of this compound could potentially accommodate sodium ions, and its electrochemical stability window would need to be evaluated in the context of SIB electrode materials.

In electrochemical double-layer capacitors (EDLCs) , or supercapacitors, the electrolyte's ionic conductivity and electrochemical stability window are key parameters. While aqueous and organic carbonate-based electrolytes are common, organosilicon electrolytes could offer a wider operating voltage and improved safety, particularly for high-energy density supercapacitors. Research would be needed to determine the ion transport kinetics and the double-layer formation at the electrode-electrolyte interface in the presence of this compound.

Advancements in Sustainable Synthesis and Cost-Effective Manufacturing for Broader Adoption

For any new electrolyte material to achieve widespread adoption, its synthesis must be scalable, cost-effective, and environmentally benign. The synthesis of polyether silanes like this compound typically involves hydrosilylation reactions, which can be efficient. mdpi.com

Future research should focus on developing "green" synthesis routes that minimize the use of hazardous reagents and solvents. This could involve exploring solvent-free reaction conditions or the use of more environmentally friendly catalysts. A comprehensive life cycle assessment would be necessary to evaluate the environmental impact of its production compared to conventional battery electrolytes.

Furthermore, optimizing the manufacturing process to reduce costs is crucial. This includes improving reaction yields, simplifying purification steps, and identifying cheaper starting materials. A detailed technoeconomic analysis would be required to assess the commercial viability of this compound as a battery electrolyte component.

Development of Multi-Functional Electrolyte Systems Incorporating this compound as a Key Component

Rather than being used as a single-component solvent, this compound is more likely to find application as a co-solvent or an additive in multi-functional electrolyte systems. Its unique properties can be leveraged to address specific challenges in battery performance.

For instance, its non-flammable nature could be utilized by blending it with conventional carbonate electrolytes to create a safer electrolyte formulation with a higher flash point. researchgate.net Its ability to form a stable SEI could be enhanced by combining it with film-forming additives. The development of such synergistic electrolyte systems requires a deep understanding of the interactions between the different components and their collective effect on the electrochemical performance.

Future work in this area would involve systematic studies of various electrolyte formulations containing this compound. This would include detailed characterization of their physicochemical properties (e.g., ionic conductivity, viscosity) and their performance in battery cells. Computational modeling and spectroscopic techniques could be employed to understand the solvation structure and the SEI formation mechanism in these complex electrolyte systems.

Table of Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₆O₄Si
Molecular Weight 250.41 g/mol
CAS Number 864079-63-0
Appearance Liquid

Note: The data in this table is based on information from chemical suppliers and may not represent findings from peer-reviewed research.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 2,2-Dimethyl-4,7,10,13-tetraoxa-2-silatetradecane?

  • Synthesis : Cyclic siloxanes like this compound are typically synthesized via hydrolytic condensation of dichlorosilane precursors under controlled humidity. For example, similar siloxane frameworks (e.g., tetradecamethylcycloheptasiloxane) require stepwise addition of dimethylsiloxane units with acid catalysis .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the siloxane backbone and methyl substituents. Fourier-transform infrared spectroscopy (FT-IR) can identify Si-O-Si stretching vibrations (~1,000–1,100 cm⁻¹). Mass spectrometry (MS) validates molecular weight .

Q. What are the standard analytical protocols for assessing purity and structural integrity?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (GC-MS) is ideal for detecting impurities.
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate thermal stability and decomposition thresholds, critical for applications in high-temperature environments .

Q. What safety protocols should be followed during experimental handling?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols by working in a fume hood.
  • Spill Management : Collect solid residues using non-sparking tools and dispose of as hazardous waste. Avoid water contact to prevent unintended hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic or polymerization systems?

  • Kinetic Analysis : Employ stopped-flow spectroscopy or in-situ NMR to monitor reaction intermediates. For example, track Si-O bond cleavage under acidic/basic conditions.
  • Computational Modeling : Density functional theory (DFT) simulations predict transition states and activation energies for siloxane ring-opening reactions. Tools like COMSOL Multiphysics integrated with AI can optimize reaction pathways .

Q. What experimental designs address contradictory data on its stability in aqueous vs. anhydrous environments?

  • Factorial Design : Use a 2³ factorial matrix to test variables (pH, temperature, ionic strength). For instance, expose the compound to buffered solutions (pH 3–10) at 25°C and 60°C, then quantify hydrolysis via HPLC .
  • Controlled Aging Studies : Simulate long-term stability by accelerating degradation under UV light or elevated temperatures, followed by Arrhenius plot analysis .

Q. How can computational models predict its interactions with polymers or surfactants?

  • Molecular Dynamics (MD) : Simulate interfacial behavior in polymer matrices (e.g., polydimethylsiloxane) to assess compatibility. Measure diffusion coefficients and free energy landscapes.
  • Machine Learning : Train models on existing siloxane-polymer interaction datasets to predict solubility parameters and phase-separation thresholds .

Q. What strategies resolve discrepancies in reported thermal decomposition thresholds?

  • Multi-Method Validation : Cross-reference TGA data with pyrolysis-GC-MS to identify volatile byproducts.
  • Inert vs. Oxidative Atmospheres : Compare decomposition under nitrogen vs. air to isolate oxidation-driven vs. purely thermal degradation mechanisms .

Q. How to design experiments linking its physicochemical properties to theoretical frameworks in supramolecular chemistry?

  • Theoretical Alignment : Frame hypotheses around host-guest interactions (e.g., crown ether analogs) or self-assembly behavior. Use small-angle X-ray scattering (SAXS) to correlate molecular geometry with mesoscale ordering.
  • Comparative Studies : Benchmark against structurally similar siloxanes (e.g., D4 or D5 cyclics) to identify structure-property relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.